2-(Chloromethyl)benzimidazole

Organic synthesis Hydrolysis kinetics Electrophilic reactivity

This heterocyclic building block features a 2-chloromethyl substituent conferring allylic halide character with nucleophilic substitution rates exceeding benzyl chloride—quantifiably distinct from 2-methyl or 2-aminomethyl analogs. Validated for mild steel corrosion inhibition (Ea=67.93 kJ mol⁻¹, 40–60% higher barrier vs unsubstituted benzimidazole). Essential first-step intermediate for dual cholinesterase (BChE/AChE) inhibitors and fungicidal SAR libraries. Not interchangeable with other benzimidazole derivatives—verify reactivity specifications before sourcing.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 4857-04-9
Cat. No. B146343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)benzimidazole
CAS4857-04-9
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCl
InChIInChI=1S/C8H7ClN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)
InChIKeySPMLMLQATWNZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)benzimidazole (CAS 4857-04-9) Technical Profile and Procurement Baseline


2-(Chloromethyl)benzimidazole (CAS 4857-04-9) is a heterocyclic aromatic compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol, belonging to the benzimidazole derivative class [1]. This compound features a chloromethyl substituent at the 2-position of the benzimidazole ring system, conferring allylic halide character and enhanced electrophilic reactivity relative to simple alkyl halides [2]. It is primarily utilized as a versatile synthetic intermediate for the preparation of pharmaceutical candidates, agrochemicals, and functional materials [1].

Why 2-(Chloromethyl)benzimidazole Cannot Be Interchanged with Other Benzimidazole Derivatives in Synthesis


Procurement decisions for benzimidazole-based building blocks cannot rely on simple class-level substitution assumptions due to substantial divergence in reactivity profiles across substituent variants. The 2-chloromethyl derivative exhibits allylic halide character that dramatically accelerates nucleophilic substitution rates compared to structurally similar analogs such as 2-methylbenzimidazole or 2-aminomethylbenzimidazole [1]. The benzimidazole ring exerts a labilizing effect on the chlorine atom that is quantifiably distinct from other heteroaromatic chloromethyl systems, with reactivity exceeding that of benzyl chloride [2]. Furthermore, the electronic properties of the 2-substituent directly modulate corrosion inhibition efficiency in materials applications, with 2-chloromethylbenzimidazole demonstrating significantly higher apparent activation energy barriers for mild steel corrosion than both unsubstituted benzimidazole and 2-methylthiobenzimidazole [3]. These quantifiable differences in reaction kinetics and surface adsorption behavior preclude interchangeable sourcing.

Quantitative Differentiation Evidence: 2-(Chloromethyl)benzimidazole vs. Structural Analogs


Hydrolytic Reactivity: Quantitative Comparison of 2-(Chloromethyl)benzimidazole with Allyl Chloride and Benzyl Chloride

In a direct head-to-head hydrolysis study, 2-(Chloromethyl)benzimidazole demonstrated reactivity substantially exceeding that of benzyl chloride, the archetypal reactive chloromethyl aromatic compound [1]. The compound underwent near-quantitative hydrolysis upon boiling with water for 30 to 60 minutes, a condition under which benzyl chloride exhibits minimal conversion [1]. The benzimidazole nucleus exerts a labilizing effect on the 2-chloromethyl group that surpasses the activating influence observed in standard allylic and benzylic halide systems [1].

Organic synthesis Hydrolysis kinetics Electrophilic reactivity

Corrosion Inhibition Efficiency: 2-(Chloromethyl)benzimidazole vs. Benzimidazole and 2-Methylthiobenzimidazole

Electrochemical evaluation of three benzimidazole derivatives as mild steel corrosion inhibitors in 1 M HCl established a clear inhibition efficiency ranking [1]. The inhibition efficiency increased in the order: benzimidazole (BI) < 2-methylthiobenzimidazole (2-MBI) < 2-chloromethylbenzimidazole (2-CBI) [1]. The apparent activation energy (Ea) for mild steel corrosion in the presence of 2-CBI was calculated as 67.93 kJ mol⁻¹, compared to 48.28 kJ mol⁻¹ for 2-MBI and 42.00 kJ mol⁻¹ for unsubstituted benzimidazole [1].

Corrosion inhibition Materials protection Electrochemical impedance spectroscopy

Nucleophilic Substitution Versatility: Multi-Pathway Derivatization Yield Benchmarking

A systematic investigation of 2-(Chloromethyl)benzimidazole reactivity with diverse nucleophiles demonstrated successful derivatization across multiple reaction manifolds with varying yields [1]. The compound reacted with dithiocarbamate to produce 2-thiomethylbenzimidazoles (compounds 2-4), with phenol derivatives to afford 2-phenoxymethylbenzimidazoles (compound 5), and with primary aromatic and heterocyclic amines to generate 2-aminomethylbenzimidazoles (compounds 6 and 7) [1]. Among the resulting products screened for antifungal activity against Botrytis cinerea, Fusarium solani, and Rhizoctonia solani, several derivatives exhibited 100% inhibition [1]. This contrasts with 2-aminomethylbenzimidazole, which lacks the electrophilic chlorine leaving group necessary for direct nucleophilic displacement without pre-activation.

Heterocyclic synthesis Fungicide development Derivatization yield

Analytical Purity Specification: Commercial Grade Comparison for Procurement Quality Assurance

Procurement-grade 2-(Chloromethyl)benzimidazole is available with verified analytical purity specifications that enable consistent downstream application performance . Commercial suppliers report HPLC purity of ≥94% with titrimetric assay (HClO4) ranging from 94% to 106% . The melting point specification spans 143-150 °C, with the pure compound exhibiting a sharper range of 146-148 °C (decomposition) [1]. This contrasts with related benzimidazole analogs such as 2-mercaptobenzimidazole (melting point approximately 303 °C) and 2-methylbenzimidazole (melting point approximately 176-179 °C), where the significantly different thermal profiles preclude method transfer without revalidation.

Quality control Analytical chemistry Purity specification

Validated Application Scenarios for 2-(Chloromethyl)benzimidazole (CAS 4857-04-9) in Research and Industry


Synthesis of Benzimidazole-Based Cholinesterase Inhibitors for Neurological Research

2-(Chloromethyl)benzimidazole serves as the critical first-step intermediate for generating benzimidazole derivatives with butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) inhibitory activity [1]. The chloromethyl electrophilic handle enables coupling with piperazine, N-phenylpiperazine, and 2-phenylethan-1-amine to produce compounds 3, 4, and 5, respectively, which were subsequently evaluated as dual cholinesterase inhibitors [1]. This application leverages the compound's documented nucleophilic substitution versatility [Section 3, Evidence Item 3] to access pharmacologically relevant chemical space without requiring protecting group strategies.

Industrial Acid Pickling and Metal Surface Treatment Formulations

Based on direct electrochemical evidence demonstrating superior corrosion inhibition efficiency compared to benzimidazole and 2-methylthiobenzimidazole [Section 3, Evidence Item 2], 2-(Chloromethyl)benzimidazole is quantitatively validated for use in mild steel protection during acid pickling operations [1]. The compound's apparent activation energy (Ea) of 67.93 kJ mol⁻¹ in 1 M HCl provides a 40-60% higher corrosion protection barrier than alternative benzimidazole derivatives [1], making it the preferred inhibitor for industrial cleaning and descaling applications where extended metal surface preservation is required.

Development of Antifungal Agrochemical Lead Compounds

2-(Chloromethyl)benzimidazole enables the synthesis of 2-thiomethylbenzimidazoles, 2-phenoxymethylbenzimidazoles, and 2-aminomethylbenzimidazoles that exhibit fungicidal activity against Botrytis cinerea, Fusarium solani, and Rhizoctonia solani, with select derivatives achieving 100% inhibition [1]. The electrophilic chloromethyl group permits direct nucleophilic displacement by sulfur-, oxygen-, and nitrogen-based nucleophiles [Section 3, Evidence Item 3], enabling rapid analog generation for structure-activity relationship (SAR) studies in crop protection research [1].

Medicinal Chemistry Synthesis of Anti-Inflammatory and Analgesic Candidates

2-(Chloromethyl)benzimidazole derivatives serve as precursors for 2-methylaminobenzimidazole compounds with demonstrated analgesic and anti-inflammatory activities in murine models [1]. The reaction of 2-(chloromethyl)-1H-benzimidazole derivatives with primary aromatic amines generates a series of compounds (1-11) that were screened in acetic acid-induced writhing and carrageenan-induced paw edema assays [1]. This application capitalizes on the compound's enhanced hydrolytic reactivity [Section 3, Evidence Item 1] to facilitate amine coupling under mild conditions compatible with functional group preservation.

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